molecular formula C23H24N4O3S2 B6523851 N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide CAS No. 477211-96-4

N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B6523851
CAS No.: 477211-96-4
M. Wt: 468.6 g/mol
InChI Key: NZMMZOGCMLSNCY-UHFFFAOYSA-N
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Description

N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is a useful research compound. Its molecular formula is C23H24N4O3S2 and its molecular weight is 468.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.12898299 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound that integrates a thiadiazole moiety with a tetrahydroquinoline structure. This combination is significant in medicinal chemistry due to the diverse biological activities associated with both structural components. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Structural Overview

The compound features several key structural components:

  • Thiadiazole Ring : Known for its broad spectrum of biological activities including antimicrobial and anti-inflammatory properties.
  • Tetrahydroquinoline Moiety : Associated with neuroprotective and anticonvulsant activities.
  • Benzamide Group : Enhances interaction with biological targets through hydrogen bonding and hydrophobic interactions.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal activities. For example, studies have shown that derivatives of thiadiazole can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli . The presence of the sulfur atom in the thiadiazole structure contributes to enhanced lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial activity .

Anticonvulsant Activity

The tetrahydroquinoline component is linked to anticonvulsant effects. Compounds with similar structures have been reported to modulate neurotransmitter systems, particularly by enhancing GABAergic activity . The mechanism often involves the inhibition of voltage-gated sodium channels or modulation of GABA receptors.

Anti-inflammatory Activity

This compound has shown potential in reducing inflammation. The thiadiazole moiety can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory profile .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It can bind to neurotransmitter receptors, influencing synaptic transmission and potentially leading to anticonvulsant effects.

Study 1: Antimicrobial Evaluation

A study conducted on a series of thiadiazole derivatives demonstrated that certain compounds exhibited significant antibacterial activity against clinical strains of E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, revealing promising results for further development .

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
A3216
B6432
C168

Study 2: Anticonvulsant Activity Assessment

In another investigation focused on the anticonvulsant properties of tetrahydroquinoline derivatives, compounds structurally related to this compound were tested in animal models. Results indicated a significant reduction in seizure frequency compared to control groups .

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2/c1-15(2)30-18-11-9-17(10-12-18)21(29)24-22-25-26-23(32-22)31-14-20(28)27-13-5-7-16-6-3-4-8-19(16)27/h3-4,6,8-12,15H,5,7,13-14H2,1-2H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMMZOGCMLSNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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